

# Physical and chemical properties of 4-Propoxybenzonitrile

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## Compound of Interest

Compound Name: 4-Propoxybenzonitrile

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## An In-Depth Technical Guide to 4-Propoxybenzonitrile

**Abstract:** This technical guide provides a comprehensive overview of **4-Propoxybenzonitrile**, a versatile nitrile compound with significant applications in organic synthesis and medicinal chemistry. We delve into its core physicochemical properties, provide a detailed and validated protocol for its synthesis via the Williamson ether synthesis, outline robust methodologies for its spectroscopic characterization, discuss its chemical reactivity, and explore its relevance to drug development professionals. This document is intended for researchers, chemists, and scientists who require a deep technical understanding of this compound for laboratory and development purposes.

## Introduction and Strategic Importance

**4-Propoxybenzonitrile** is an aromatic organic compound featuring a nitrile ( $-C\equiv N$ ) group and a propoxy ( $-O-CH_2CH_2CH_3$ ) group attached at the para position of a benzene ring. This unique structure, combining a polar, reactive nitrile with a moderately lipophilic ether linkage, makes it a valuable intermediate in the synthesis of more complex molecules. In the context of drug discovery, the benzonitrile moiety is a known pharmacophore, and the alkoxy group allows for modulation of physicochemical properties such as lipophilicity (LogP) and metabolic stability.<sup>[1]</sup> Understanding the synthesis and properties of this molecule is crucial for its effective application in the development of novel therapeutics and advanced materials.

# Physicochemical Properties of 4-Propoxybenzonitrile

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application. The data presented below has been aggregated from various authoritative sources to provide a reliable reference for laboratory use.

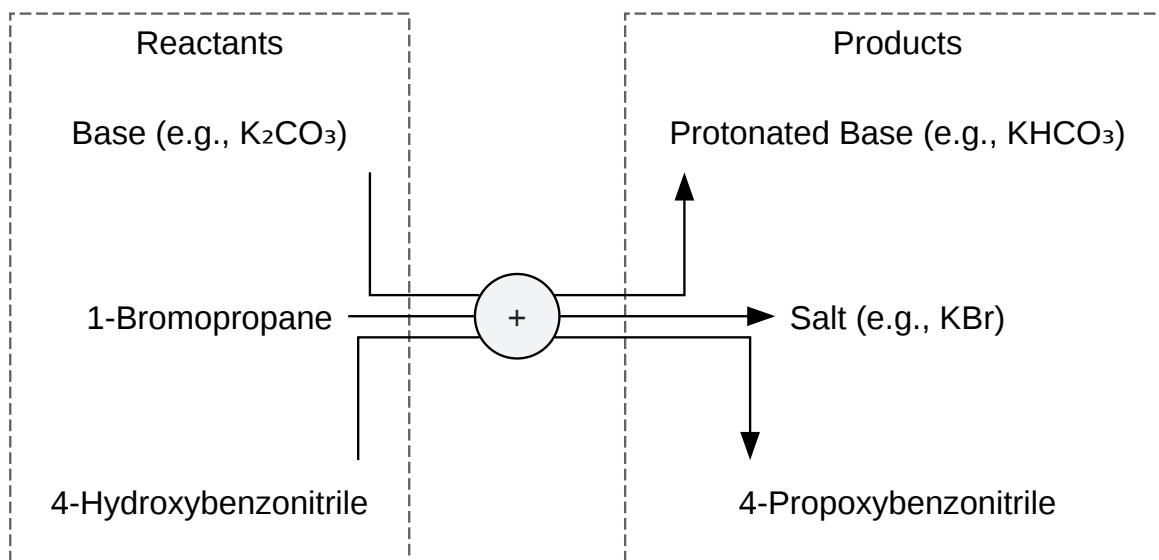
Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO	--INVALID-LINK--[2]
Molecular Weight	161.20 g/mol	--INVALID-LINK--[2]
Appearance	Low-melting solid or colorless liquid	--INVALID-LINK--[2]
CAS Number	60758-84-1	--INVALID-LINK--[2]
Boiling Point	88-90 °C at 5 mmHg	--INVALID-LINK--[3]
Solubility	Soluble in common organic solvents (e.g., DCM, THF, Acetone). Insoluble in water.	General chemical knowledge

## Synthesis and Purification: A Validated Protocol

The most direct and widely used method for preparing **4-Propoxybenzonitrile** is the Williamson ether synthesis.[4][5][6] This S<sub>n</sub>2 reaction provides a high-yield pathway from readily available starting materials: 4-hydroxybenzonitrile and a propyl halide.

## Synthesis Principle: The Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (S<sub>n</sub>2) mechanism.[4][5] A base is used to deprotonate the weakly acidic phenol group of 4-hydroxybenzonitrile, forming a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of a primary alkyl halide (e.g., 1-bromopropane), displacing the halide and forming the ether bond.



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Caption: General scheme of the Williamson ether synthesis for **4-Propoxybenzonitrile**.

## Step-by-Step Experimental Protocol

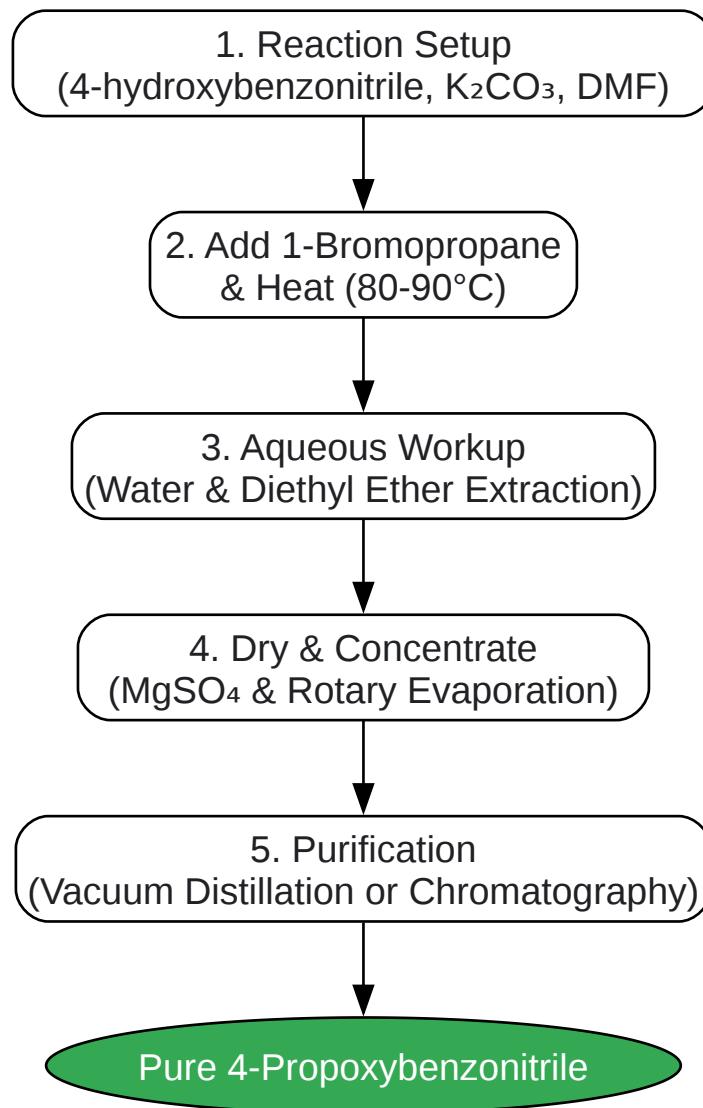
This protocol is designed for robustness and scalability in a standard laboratory setting.

### Materials:

- 4-Hydroxybenzonitrile
- 1-Bromopropane (or 1-Iodopropane)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous[7]
- Diethyl ether
- Saturated aqueous Sodium Chloride (brine)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)

**Procedure:**

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (approx. 5-10 mL per gram of 4-hydroxybenzonitrile).
  - Scientist's Insight: Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol but mild enough to prevent potential hydrolysis of the nitrile group, a side reaction that can occur with stronger bases like NaOH or KOH.[8] Anhydrous DMF is used as the solvent because it is polar and aprotic, which accelerates S<sub>n</sub>2 reactions.[7][8]
- Addition of Alkylating Agent: Add 1-bromopropane (1.2 eq) to the stirring suspension.
- Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- Workup: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF used). b. Extract the aqueous phase three times with diethyl ether. c. Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude **4-Propoxybenzonitrile** can be purified by vacuum distillation or column chromatography on silica gel to yield a pure, colorless oil or low-melting solid.[9]



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Caption: Experimental workflow for the synthesis and purification of **4-Propoxybenzonitrile**.

## Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following sections detail the expected spectroscopic data for **4-Propoxybenzonitrile**.

### <sup>1</sup>H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) is used to determine the structure by observing the chemical environment of the hydrogen atoms.

- Aromatic Protons: Two doublets are expected in the aromatic region (~6.9-7.6 ppm). The protons ortho to the propoxy group will be shifted upfield compared to the protons ortho to the electron-withdrawing nitrile group.
- Propoxy Protons:
  - A triplet at ~4.0 ppm corresponding to the two protons on the carbon adjacent to the oxygen (-O-CH<sub>2</sub>-).
  - A sextet (or multiplet) at ~1.8 ppm for the central methylene group (-CH<sub>2</sub>-).
  - A triplet at ~1.0 ppm for the terminal methyl group (-CH<sub>3</sub>).

## <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton.

- Nitrile Carbon (-C≡N): A peak around 119 ppm.[10]
- Aromatic Carbons: Four distinct signals in the aromatic region (~104-163 ppm). The carbon attached to the oxygen will be the most downfield shifted aromatic carbon, while the carbon attached to the nitrile group will also be distinct.[10]
- Propoxy Carbons: Three signals in the aliphatic region: ~70 ppm (-O-CH<sub>2</sub>-), ~22 ppm (-CH<sub>2</sub>-), and ~10 ppm (-CH<sub>3</sub>).

## Infrared (IR) Spectroscopy

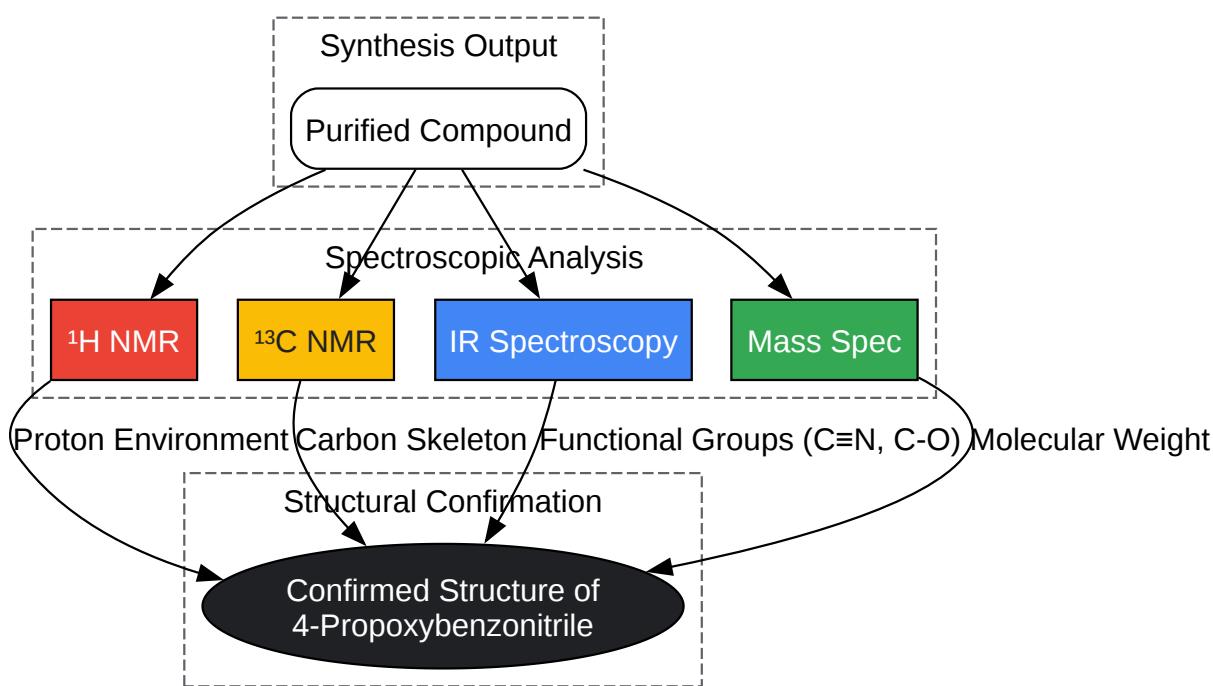
IR spectroscopy is used to identify the presence of key functional groups.

- Nitrile Stretch (C≡N): A sharp, strong absorption band in the region of 2220-2230 cm<sup>-1</sup>. This is a highly characteristic peak for nitriles.
- Aromatic C-H Stretch: Peaks just above 3000 cm<sup>-1</sup>.
- Aliphatic C-H Stretch: Peaks just below 3000 cm<sup>-1</sup>.
- C-O-C Ether Stretch: A strong absorption in the 1250-1000 cm<sup>-1</sup> region.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.

- Molecular Ion ( $M^+$ ): A peak corresponding to the molecular weight of the compound ( $m/z = 161.20$ ) should be observed.



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Caption: Logical workflow for the structural confirmation of **4-Propoxybenzonitrile**.

## Chemical Reactivity and Stability

### Reactivity of the Nitrile Group

The nitrile group is a versatile functional handle for further chemical transformations:

- Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (4-propoxybenzoic acid) or an amide (4-propoxybenzamide) intermediate.[11]

- Reduction: The nitrile can be reduced to a primary amine (4-propoxybenzylamine) using reducing agents such as Lithium Aluminum Hydride ( $\text{LiAlH}_4$ ) or catalytic hydrogenation.
- Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.

## Stability

**4-Propoxybenzonitrile** is a stable compound under standard laboratory conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the nitrile group. It should be stored in a tightly closed container in a cool, dry place.[\[12\]](#)

## Applications in Drug Development and Research

Alkoxybenzonitriles are important structural motifs in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The propoxy chain contributes to the molecule's lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

Several pharmaceuticals and clinical candidates contain the arylnitrile moiety.[\[1\]](#) For instance, substituted benzonitriles have been investigated as selective inhibitors of enzymes like aromatase for treating estrogen-dependent diseases.[\[1\]](#) While specific applications of **4-Propoxybenzonitrile** itself are proprietary to various research programs, its utility as a building block is clear. It allows for the introduction of a key pharmacophore that can be further elaborated, making it a compound of interest for professionals in drug discovery and process development.

## Safety and Handling

As with any chemical, proper safety precautions must be observed when handling **4-Propoxybenzonitrile**.

- General Handling: Work in a well-ventilated area, preferably a chemical fume hood.[\[13\]](#) Avoid contact with skin, eyes, and clothing.[\[14\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[15\]](#)

- **Toxicity:** Nitriles as a class can be toxic. Avoid inhalation of vapors and ingestion.[13] In case of exposure, seek immediate medical attention.[15]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids, bases, and oxidizing agents.[12][14]
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations.[13]

## Conclusion

**4-Propoxybenzonitrile** is a valuable chemical intermediate with well-defined physicochemical properties and a straightforward, high-yield synthetic route. Its stable yet reactive nature, particularly the versatility of the nitrile group, makes it a strategic building block for organic synthesis. For researchers and drug development professionals, this compound offers a reliable starting point for creating more complex molecules with tailored properties for therapeutic applications. The protocols and data presented in this guide provide a solid foundation for the confident and effective use of **4-Propoxybenzonitrile** in a research and development setting.

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